molecular formula C5H6N12O9 B14384200 N,N'-Bis(2-azido-2,2-dinitroethyl)urea CAS No. 90101-61-4

N,N'-Bis(2-azido-2,2-dinitroethyl)urea

Cat. No.: B14384200
CAS No.: 90101-61-4
M. Wt: 378.18 g/mol
InChI Key: BAHZSMRODKSKAH-UHFFFAOYSA-N
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Description

N,N’-Bis(2-azido-2,2-dinitroethyl)urea is a highly energetic compound known for its potential applications in various fields, including material sciences and energetic materials. This compound contains multiple azido and nitro groups, making it a subject of interest for researchers studying high-energy materials and their applications.

Preparation Methods

The synthesis of N,N’-Bis(2-azido-2,2-dinitroethyl)urea involves multiple steps, typically starting with the nitration of urea derivatives. One common method includes the reaction of urea with nitric acid to form N,N’-dinitrourea, which is then further reacted with azide sources to introduce the azido groups . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained without unwanted side reactions.

Chemical Reactions Analysis

N,N’-Bis(2-azido-2,2-dinitroethyl)urea undergoes various chemical reactions, including oxidation, reduction, and substitution. The azido groups can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles . The nitro groups can be reduced to amines under specific conditions. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Major products formed from these reactions include triazoles and amines, depending on the reaction conditions and reagents used.

Scientific Research Applications

N,N’-Bis(2-azido-2,2-dinitroethyl)urea has several scientific research applications, particularly in the field of energetic materials. Its high nitrogen content and energetic properties make it suitable for use in explosives and propellants . Additionally, the compound’s ability to release nitrogen gas upon decomposition makes it useful in material sciences for polymer crosslinking and other applications requiring high-energy release . Researchers are also exploring its potential use in the synthesis of new heterocyclic compounds and as a precursor for other high-energy materials.

Mechanism of Action

The mechanism of action of N,N’-Bis(2-azido-2,2-dinitroethyl)urea involves the release of nitrogen gas upon decomposition. The azido groups decompose to form nitrogen gas, which contributes to the compound’s high-energy release. The nitro groups also play a role in the compound’s energetic properties by providing additional oxygen for combustion reactions . The molecular targets and pathways involved in these reactions are primarily related to the decomposition of the azido and nitro groups, leading to the formation of nitrogen gas and other byproducts.

Properties

CAS No.

90101-61-4

Molecular Formula

C5H6N12O9

Molecular Weight

378.18 g/mol

IUPAC Name

1,3-bis(2-azido-2,2-dinitroethyl)urea

InChI

InChI=1S/C5H6N12O9/c6-12-10-4(14(19)20,15(21)22)1-8-3(18)9-2-5(11-13-7,16(23)24)17(25)26/h1-2H2,(H2,8,9,18)

InChI Key

BAHZSMRODKSKAH-UHFFFAOYSA-N

Canonical SMILES

C(C(N=[N+]=[N-])([N+](=O)[O-])[N+](=O)[O-])NC(=O)NCC(N=[N+]=[N-])([N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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